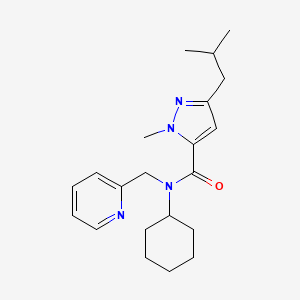![molecular formula C16H12N6OS2 B5503661 N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5503661.png)
N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide involves strategic chemoselective thionation-cyclization reactions, starting from highly functionalized enamides. Lawesson's reagent is employed in a one-step process to mediate the transformation, leading to the introduction of diverse functional groups into the thiazole framework (Kumar, Parameshwarappa, & Ila, 2013). This methodology enables the efficient and versatile synthesis of thiazoles, showcasing the compound's intricate synthesis pathway.
Molecular Structure Analysis
The molecular structure of compounds similar to this compound is characterized by the presence of a tetrazole ring, which has been extensively studied for its impact on biological activity. The tetrazole moiety, in particular, is known for mimicking the carboxyl group in drug molecules, thereby affecting the molecule's binding and activity profiles (Honma et al., 1983).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with various biomolecules, attributed to the functional groups present on the tetrazole, thiazole, and thiophene rings. These interactions can lead to a range of biological activities, as demonstrated in studies evaluating the anticancer potential of related compounds through their ability to inhibit cancer cell growth (Ravinaik et al., 2021).
Aplicaciones Científicas De Investigación
Synthesis Techniques and Modifications
- Chemoselective Thionation-Cyclization of Enamides : Kumar et al. (2013) reported an efficient route for synthesizing 2-phenyl/(2-thienyl)-5-(het)aryl/(methylthio)-4-functionalized thiazoles. This process involves a one-step chemoselective thionation-cyclization of highly functionalized enamides mediated by Lawesson's reagent (Kumar, Parameshwarappa, & Ila, 2013).
Derivative Synthesis for Specific Applications
- Microwave-Assisted Synthesis for Bacteriocidal and Antimicrobial Activities : Hu et al. (2011) describe a rapid and efficient microwave-assisted synthesis of N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide. These derivatives have shown potential in bacteriocidal, pesticidal, herbicidal, and antimicrobial activities (Hu, Wang, Zhou, & Xu, 2011).
Anticancer Research
- Exploration of Anticancer Activities : A study by Ravinaik et al. (2021) focused on the design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer activities. These compounds were tested against various cancer cell lines, showing moderate to excellent activity (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antiallergic Potential
- Antiallergic Agent Development : Honma et al. (1983) synthesized a series of N-(1H-tetrazol-5-yl)-6-phenyl-2-pyridinecarboxamides to examine their antiallergic activity. One compound from this series showed significant potency and is undergoing further evaluation as an antiallergic agent (Honma et al., 1983).
Innovative Synthesis Methods
- Hydrazoic Acid Utilization in Continuous Flow Reactor : Gutmann et al. (2012) demonstrated the safe and efficient use of hydrazoic acid for the synthesis of 5-substitued-1H-tetrazoles in a continuous flow format. This method provides a safer approach for handling hydrazoic acid in the synthesis of related compounds (Gutmann, Obermayer, Roduit, Roberge, & Kappe, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
N-[(1-phenyltetrazol-5-yl)methyl]-2-thiophen-2-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6OS2/c23-15(12-10-25-16(18-12)13-7-4-8-24-13)17-9-14-19-20-21-22(14)11-5-2-1-3-6-11/h1-8,10H,9H2,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDQRQHDTCLZEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CSC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethoxy-N-methylbenzamide](/img/structure/B5503581.png)
![5-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]carbonyl}-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5503585.png)
![N-(2-chlorophenyl)-2-{[(3-fluorobenzylidene)amino]oxy}acetamide](/img/structure/B5503591.png)
![(2-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}phenoxy)acetic acid](/img/structure/B5503598.png)
![2-[2-(3,3-diphenyl-1-piperidinyl)-2-oxoethyl]morpholine hydrochloride](/img/structure/B5503599.png)
![8-[(4-chlorophenyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5503615.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5503621.png)


![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5503637.png)



